3,4-dimethoxy-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
3,4-dimethoxy-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that features a benzamide core with multiple functional groups
Mechanism of Action
Mode of Action
It is known that benzofuran derivatives, a core structure in this compound, often interact with their targets via non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation and function of the target molecules.
Biochemical Pathways
Benzofuran derivatives have been reported to exhibit antimicrobial activity , suggesting that they may interfere with essential biochemical pathways in microorganisms
Result of Action
Some benzofuran derivatives have shown significant cell growth inhibitory effects in different types of cancer cells , suggesting potential anticancer activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Oxadiazole Formation: The 1,3,4-oxadiazole ring is often formed by the cyclization of hydrazides with carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the benzofuran and oxadiazole moieties with the benzamide core. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups on the benzene ring can undergo oxidation to form corresponding phenols.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 3,4-dimethoxy-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
This compound may exhibit biological activity, making it a candidate for drug discovery and development. It could potentially interact with various biological targets, leading to the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent. Its ability to interact with specific enzymes or receptors could make it a valuable lead compound in drug development.
Industry
In the materials science industry, this compound could be used in the development of new materials with unique properties, such as improved thermal stability, conductivity, or mechanical strength.
Comparison with Similar Compounds
Similar Compounds
- 3,4-dimethoxy-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide
- 3,4-dimethoxy-N-(5-(7-methoxybenzofuran-2-yl)-1,2,4-triazol-3-yl)benzamide
Uniqueness
Compared to similar compounds, 3,4-dimethoxy-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide features a unique oxadiazole ring, which may confer distinct chemical and biological properties. This uniqueness could make it more effective in certain applications, such as drug development or materials science.
Properties
IUPAC Name |
3,4-dimethoxy-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O6/c1-25-13-8-7-12(10-15(13)27-3)18(24)21-20-23-22-19(29-20)16-9-11-5-4-6-14(26-2)17(11)28-16/h4-10H,1-3H3,(H,21,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRICZMCKHBFYPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(O3)C(=CC=C4)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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